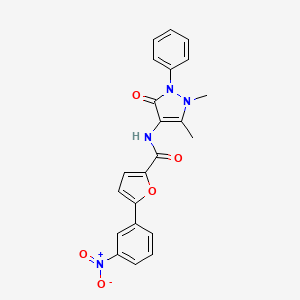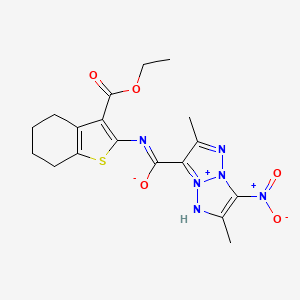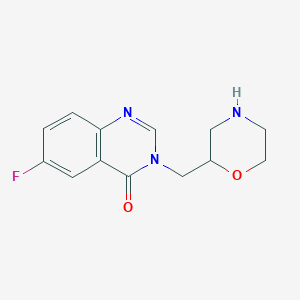![molecular formula C15H15N5O B6089161 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol” belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .科学的研究の応用
2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol has a wide range of applications in scientific research, particularly in the study of enzymes involved in various biological processes. This compound has been shown to be a potent inhibitor of enzymes such as protein kinase C, which plays a crucial role in cell signaling pathways. This compound has also been used as a tool to study the role of enzymes in cancer, inflammation, and neurodegenerative diseases.
作用機序
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been used in the development of new drugs .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
実験室実験の利点と制限
2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, making it a valuable tool for studying their role in biological processes. This compound is also relatively easy to synthesize, and its purity can be easily verified through various analytical techniques. However, this compound also has some limitations. Its potency may make it difficult to use in certain experiments, and its effects may vary depending on the enzyme it inhibits.
将来の方向性
There are several future directions for research on 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol. One area of interest is the development of more potent inhibitors based on the structure of this compound. Another area of research is the study of the effects of this compound on different enzymes and their role in various biological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound on different enzymes and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research, particularly in the study of enzymes involved in various biological processes. Its potency as an inhibitor makes it a valuable tool, and its ease of synthesis and purity verification make it a convenient choice for experiments. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for various diseases.
合成法
The synthesis of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol involves the reaction of 2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine with ethylene oxide. The reaction is carried out in the presence of a base catalyst such as potassium hydroxide, and the product is isolated through precipitation or chromatography. The purity of the product can be verified through various analytical techniques such as NMR and HPLC.
生化学分析
Biochemical Properties
2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, the compound’s pyrazole ring structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the phosphorylation of proteins involved in cell signaling, such as AKT, thereby influencing cell proliferation and survival . Moreover, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter metabolic pathways and affect cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular function .
特性
IUPAC Name |
2-[(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c21-10-8-16-13-11-14(20-9-4-7-17-20)19-15(18-13)12-5-2-1-3-6-12/h1-7,9,11,21H,8,10H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPWHROAQCQPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B6089080.png)
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6089088.png)
![1-{3-[2-(4-methylpentyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6089091.png)
![N-(3,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B6089095.png)
![6-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6089099.png)
![1-[(4-bromophenoxy)acetyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6089103.png)
![5-amino-3-(3-methoxyphenyl)-12-methyl-12-azatricyclo[7.2.1.0~2,7~]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B6089110.png)


![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)

![2-(4-methoxybenzyl)-4-[(2-propyl-5-pyrimidinyl)methyl]morpholine](/img/structure/B6089132.png)
![4-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B6089133.png)